4-(2-Oxopropyl)morpholine-3,5-dione
Overview
Description
Scientific Research Applications
Chemical and Pharmacological Interest of Morpholine Derivatives
Morpholine derivatives, including compounds like 4-(2-Oxopropyl)morpholine-3,5-dione, are explored for their vast pharmacological activities. These derivatives are significant in the development of compounds with diverse pharmacological profiles due to their unique structure containing both nitrogen and oxygen atoms. Research indicates that these compounds have a broad spectrum of pharmacological profiles, including antidepressant, anti-inflammatory, and antitumor activities. The synthesis and application of morpholine derivatives are continuously evolving, with scientists developing novel compounds for various therapeutic applications (Asif & Imran, 2019).
Polymer-Supported Syntheses for Heterocyclic Compounds
Another significant application of morpholine derivatives lies in polymer-supported syntheses. These methods facilitate the creation of heterocycles bearing oxazine and thiazine scaffolds, including morpholine rings. The use of solid-phase synthesis (SPS) allows for the efficient preparation of compounds with various functionalizations, demonstrating the versatility of morpholine derivatives in synthetic chemistry. This approach is crucial for producing compounds with potential pharmacological activities, highlighting the ongoing expansion of research in this area (Králová et al., 2018).
Antioxidant Activity Studies
Morpholine derivatives are also investigated for their antioxidant properties. Analytical methods to determine antioxidant activity reveal the significance of these compounds in various fields, from food engineering to pharmacy. The understanding of their antioxidant mechanisms and effects contributes to the development of new therapeutic strategies and formulations, emphasizing the importance of these compounds in scientific research (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
4-(2-oxopropyl)morpholine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-5(9)2-8-6(10)3-12-4-7(8)11/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPAPSTUDJZPRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)COCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Oxopropyl)morpholine-3,5-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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